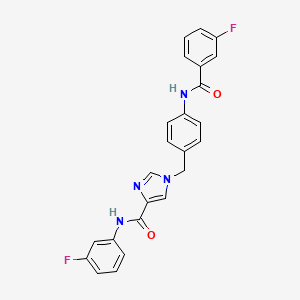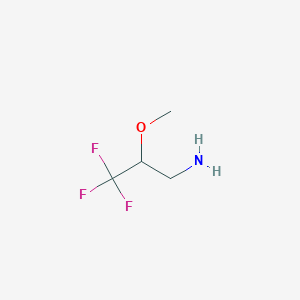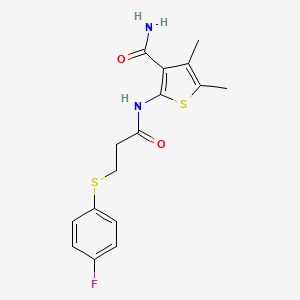
1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes fluorinated aromatic rings and an imidazole core. The presence of fluorine atoms in the molecule often imparts unique chemical and biological properties, making it a valuable subject for study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-fluorobenzamide and 3-fluorophenylamine. These intermediates are then subjected to a series of reactions, including amide bond formation, benzylation, and imidazole ring construction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste. Advanced techniques such as automated synthesis and real-time monitoring may be employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different biological activities.
Substitution: The fluorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with distinct properties.
科学的研究の応用
1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used to investigate the effects of fluorinated aromatic rings on biological activity. It can serve as a model compound for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may explore its activity against various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, that benefit from its unique chemical properties.
作用機序
The mechanism of action of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and imidazole core allow it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
- 5-{2-[(4-ethylpiperazin-1-yl)sulfonyl]-4-(3-fluorobenzamido)phenoxy}-1-(3-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
- Other fluorinated benzamides and imidazole derivatives
Uniqueness
1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of fluorinated aromatic rings and an imidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its uniqueness lies in its ability to undergo a variety of chemical reactions and its potential for diverse scientific applications.
特性
IUPAC Name |
1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]-N-(3-fluorophenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4O2/c25-18-4-1-3-17(11-18)23(31)28-20-9-7-16(8-10-20)13-30-14-22(27-15-30)24(32)29-21-6-2-5-19(26)12-21/h1-12,14-15H,13H2,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXISBILDQKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2912977.png)




![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2912985.png)

![[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2912987.png)


![2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide](/img/structure/B2912995.png)

![4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2912997.png)

